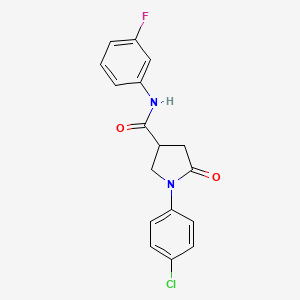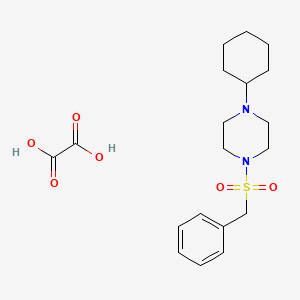![molecular formula C20H23N3O9S B3941218 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941218.png)
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Descripción general
Descripción
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, also known as NMS-P118, is a chemical compound that has gained significant attention in scientific research over the past few years. It is a small molecule inhibitor that targets a specific protein called polo-like kinase 1 (PLK1), which plays an important role in cell division and proliferation. In
Mecanismo De Acción
PLK1 is a serine/threonine kinase that plays a critical role in cell division and proliferation. It is involved in several stages of the cell cycle, including mitosis and cytokinesis. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate binds to the ATP-binding site of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to have potent anti-tumor activity in preclinical models. It induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In addition to its anti-tumor effects, 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has also been shown to have anti-inflammatory and anti-angiogenic effects. It inhibits the production of pro-inflammatory cytokines and reduces the formation of new blood vessels, which are important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for the study of 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One area of research is the development of more potent and selective PLK1 inhibitors. 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to have off-target effects on other kinases, which can limit its specificity. Another area of research is the development of more effective delivery systems for 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. Its poor solubility and short half-life in vivo can limit its efficacy in animal models. Finally, the clinical development of 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate for cancer therapy is an important area of research. Several preclinical studies have demonstrated its efficacy in inhibiting tumor growth, and further studies are needed to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential use in cancer therapy. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to be a potent inhibitor of PLK1, and several studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models. In addition to cancer therapy, 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has also been studied for its potential use in other diseases, such as Alzheimer's disease and malaria.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S.C2H2O4/c1-26-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)27(24,25)18-8-3-2-7-17(18)21(22)23;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVSOXAFBOOJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B3941138.png)

![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoate](/img/structure/B3941172.png)
![methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3941177.png)

![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3941184.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941187.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941194.png)
![3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B3941201.png)
![ethyl 2-{[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3941202.png)

![1-(4-ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3941222.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B3941226.png)